

chemical and physical properties of N-Boc-1pivaloyl-D-erythro-sphingosine

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Compound of Interest

N-Boc-1-pivaloyl-D-erythrosphingosine

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N-Boc-1-pivaloyl-D-erythro-sphingosine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-1-pivaloyl-D-erythro-sphingosine is a synthetically modified derivative of D-erythrosphingosine, a fundamental long-chain amino alcohol that serves as the backbone for a vast array of complex sphingolipids. The strategic placement of the tert-butoxycarbonyl (Boc) group on the C2-amino group and the pivaloyl (Piv) group on the C1-hydroxyl group renders this molecule a valuable intermediate in the chemical synthesis of various sphingolipids, including ceramides, sphingomyelins, and glycosphingolipids. These protecting groups offer orthogonal stability, allowing for selective deprotection and further chemical modifications at specific positions of the sphingosine backbone. This guide provides an in-depth overview of the known chemical and physical properties of **N-Boc-1-pivaloyl-D-erythro-sphingosine**, its synthetic context, and its relevance in the broader field of sphingolipid research.

Chemical and Physical Properties

Precise experimental data for **N-Boc-1-pivaloyl-D-erythro-sphingosine** is not extensively reported in publicly available literature. The following table summarizes its basic properties and



provides data for the parent compound, D-erythro-sphingosine, for comparison. The properties of the protected derivative are influenced by the addition of the Boc and pivaloyl groups, which increase its molecular weight and lipophilicity.

Property	N-Boc-1-pivaloyl-D- erythro-sphingosine	D-erythro-sphingosine
CAS Number	342649-71-2[1]	123-78-4[2]
Molecular Formula	C28H53NO5	C18H37NO2
Molecular Weight	483.72 g/mol [3]	299.5 g/mol [2]
Appearance	Likely a white to off-white solid	Solid[2]
Melting Point	Not reported	67 °C[2]
Boiling Point	Not reported	Not available
Solubility	Expected to be soluble in organic solvents like chloroform, methanol, and DMSO.	Soluble in ethanol and dimethylformamide (DMF); sparingly soluble in DMSO.
Storage	Typically stored at -20°C for long-term stability.	Stored at -20°C.

Synthesis and Handling Synthetic Utility

N-Boc-1-pivaloyl-D-erythro-sphingosine is primarily utilized as a building block in the multistep synthesis of complex sphingolipids. The Boc protecting group on the amine is stable under a variety of reaction conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA). The pivaloyl ester protecting the primary hydroxyl group is more robust and typically requires basic conditions for removal, for instance, using sodium methoxide in methanol. This orthogonal protection strategy is crucial for directing chemical reactions to other positions on the sphingosine molecule, such as the C3-hydroxyl group, which is often a site for glycosylation or phosphorylation.



A general synthetic workflow involving such a protected sphingosine derivative is depicted below:



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Synthetic workflow utilizing a doubly protected sphingosine.

Experimental Protocols

While a specific protocol for the synthesis of **N-Boc-1-pivaloyl-D-erythro-sphingosine** is not readily available in peer-reviewed literature, its preparation would follow standard organic chemistry protection strategies. A plausible synthetic route would involve the sequential protection of D-erythro-sphingosine.

General Protocol for Boc Protection of Sphingosine:

- Dissolve D-erythro-sphingosine in a suitable solvent system, such as a mixture of dioxane and aqueous sodium hydroxide.
- · Cool the solution in an ice bath.
- Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while stirring.
- Allow the reaction to warm to room temperature and stir for several hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, perform an aqueous workup and extract the product with an organic solvent.
- Purify the N-Boc-sphingosine by column chromatography.

General Protocol for Pivaloyl Protection of the C1-Hydroxyl Group:



- Dissolve N-Boc-sphingosine in a suitable aprotic solvent, such as dichloromethane, in the presence of a base like triethylamine or pyridine.
- Cool the solution in an ice bath.
- Add pivaloyl chloride dropwise.
- Allow the reaction to proceed at room temperature, monitoring by TLC.
- Upon completion, quench the reaction and perform an aqueous workup.
- Extract the product and purify by column chromatography to yield N-Boc-1-pivaloyl-Derythro-sphingosine.

Safety and Handling: As with many fine chemicals, **N-Boc-1-pivaloyl-D-erythro-sphingosine** should be handled with care in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is always recommended to consult the supplier's Safety Data Sheet (SDS).

Spectroscopic Characterization

Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for **N-Boc-1-pivaloyl-D-erythro-sphingosine** are not widely published. However, the expected spectral features can be inferred from the structure and data available for similar compounds.

- ¹H NMR: The spectrum would show characteristic signals for the long alkyl chain, the vinyl protons of the double bond, protons on the sphingoid backbone, and distinct signals for the bulky tert-butyl groups of the Boc and pivaloyl protecting groups.
- 13C NMR: The spectrum would display signals for the numerous carbons of the alkyl chain, the olefinic carbons, the carbons of the sphingoid backbone, and the carbonyl and quaternary carbons of the protecting groups.
- IR Spectroscopy: Key vibrational bands would include those for the N-H stretch (carbamate),
 C=O stretches (carbamate and ester), C-O stretches, and C=C stretch.



 Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (483.72 g/mol), along with characteristic fragmentation patterns resulting from the loss of the protecting groups and cleavage of the sphingoid backbone.

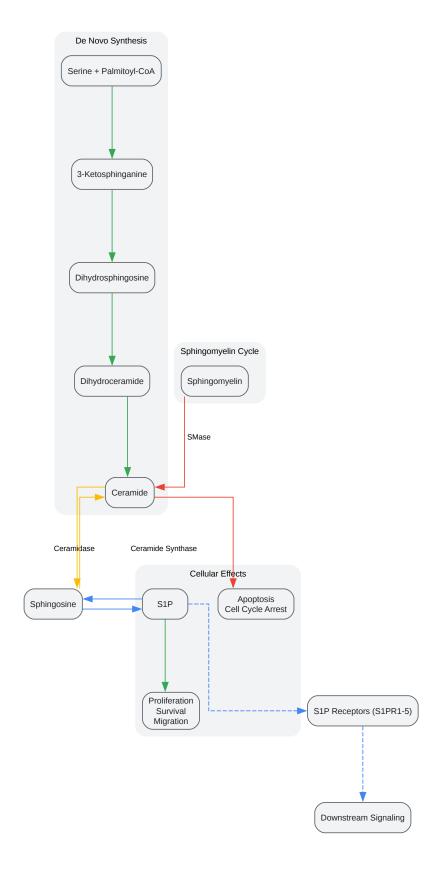
Biological Context and Signaling Pathways

N-Boc-1-pivaloyl-D-erythro-sphingosine itself is not expected to be biologically active in the same manner as its parent molecule, sphingosine, or its phosphorylated metabolite, sphingosine-1-phosphate (S1P). The protecting groups block the functional moieties required for interaction with enzymes and receptors. Its primary role is as a synthetic precursor to biologically active sphingolipids.

Sphingolipids are crucial components of cell membranes and are involved in a complex network of signaling pathways that regulate fundamental cellular processes, including proliferation, apoptosis, migration, and inflammation.[4][5] The central molecule in many of these pathways is ceramide, which can be generated de novo or from the hydrolysis of sphingomyelin. Ceramide can be further metabolized to sphingosine, which is then phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P.[4]

Ceramide and S1P often exert opposing effects, creating a "sphingolipid rheostat" that determines cell fate. Generally, ceramide is pro-apoptotic, while S1P is pro-survival and pro-proliferative.[4] S1P acts as an extracellular signaling molecule by binding to a family of G protein-coupled receptors (S1PR₁₋₅), initiating downstream signaling cascades.





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Simplified overview of the sphingolipid metabolic and signaling pathway.



The synthesis of analogs of these bioactive sphingolipids, facilitated by intermediates like **N-Boc-1-pivaloyl-D-erythro-sphingosine**, is essential for dissecting these complex signaling pathways and for the development of potential therapeutic agents targeting sphingolipid metabolism.

Conclusion

N-Boc-1-pivaloyl-D-erythro-sphingosine is a key synthetic intermediate for researchers in the field of sphingolipid biology and chemistry. Its orthogonal protecting groups allow for precise chemical manipulation of the sphingosine backbone, enabling the synthesis of a wide range of complex sphingolipids and their analogs. While detailed physicochemical and spectroscopic data for this specific compound are not extensively documented, its properties can be inferred from its structure and the behavior of similar protected sphingoid bases. A deeper understanding of the synthesis and handling of such intermediates is crucial for advancing our knowledge of the multifaceted roles of sphingolipids in health and disease and for the development of novel therapeutic strategies.

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